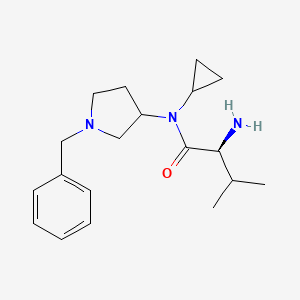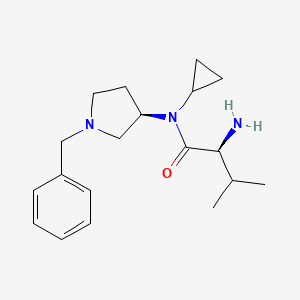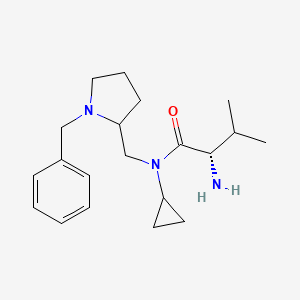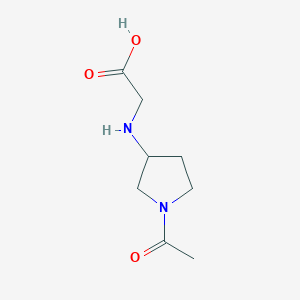![molecular formula C11H20N2O3 B7920979 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid: is a chiral compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between Meldrum’s acid and a suitable carboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC), isopropenyl chloroformate (IPCF), or diethyl cyanophosphonate (DEPC) in the presence of a base . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in multicomponent reactions and cycloaddition reactions .
Biology: The compound has potential applications in the development of biologically active molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in drug development.
Medicine: In medicinal chemistry, This compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrrolidine ring and acetyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Meldrum’s Acid Derivatives: These compounds share a similar core structure and are used in various synthetic applications.
Pyrrolidine-Based Compounds: These include other pyrrolidine derivatives with different substituents, which may exhibit similar or distinct chemical properties.
Uniqueness: [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid is unique due to its specific chiral configuration and the presence of both acetyl and amino groups. This combination of features enhances its versatility in chemical synthesis and potential biological activity .
Propiedades
IUPAC Name |
2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)7-10-5-4-6-13(10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUFCWITXHOBPB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920947.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920951.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920959.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920964.png)
![[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920966.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920973.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920991.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920997.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7921004.png)
